(7-bromo-5-fluoro-1H-indol-2-yl)methanol

IDO1 inhibition Immuno-oncology Cellular pharmacodynamics

(7-Bromo-5-fluoro-1H-indol-2-yl)methanol (CAS 2748631-68-5, molecular formula C₉H₇BrFNO, molecular weight 244.06 g·mol⁻¹) is a synthetic indole derivative bearing bromine at C7 and fluorine at C5, together with a hydroxymethyl group at C2. It is commercially available as a research-grade intermediate at ≥98% purity from catalog suppliers and has been indexed in authoritative bioactivity databases as ChEMBL5091825 / BDBM50587578.

Molecular Formula C9H7BrFNO
Molecular Weight 244.06 g/mol
CAS No. 2748631-68-5
Cat. No. B6604037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-bromo-5-fluoro-1H-indol-2-yl)methanol
CAS2748631-68-5
Molecular FormulaC9H7BrFNO
Molecular Weight244.06 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=C(C=C1F)Br)CO
InChIInChI=1S/C9H7BrFNO/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-3,12-13H,4H2
InChIKeyGCRLVRKJQOIKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Bromo-5-fluoro-1H-indol-2-yl)methanol (CAS 2748631-68-5): Procurement-Ready Profile of a Dual-Halogenated Indole-2-Methanol Building Block with Validated IDO1 Inhibitory Activity


(7-Bromo-5-fluoro-1H-indol-2-yl)methanol (CAS 2748631-68-5, molecular formula C₉H₇BrFNO, molecular weight 244.06 g·mol⁻¹) is a synthetic indole derivative bearing bromine at C7 and fluorine at C5, together with a hydroxymethyl group at C2 . It is commercially available as a research-grade intermediate at ≥98% purity from catalog suppliers and has been indexed in authoritative bioactivity databases as ChEMBL5091825 / BDBM50587578 [1]. Biochemical profiling reveals that this compound inhibits indoleamine 2,3-dioxygenase-1 (IDO1) with nanomolar potency in both cell-free enzymatic and cell-based assays, while exhibiting marked selectivity over the isoform IDO2 [1]. These features distinguish it from mono-halogenated or unsubstituted indole-2-methanol analogs and position it as a compelling scaffold for medicinal chemistry and chemical biology programs targeting IDO1-dependent pathways.

Why Generic Substitution Fails: The Unique 7-Br/5-F/2-CH₂OH Triad of (7-Bromo-5-fluoro-1H-indol-2-yl)methanol Cannot Be Recapitulated by Simpler Indole-2-methanol Analogs


Indole-2-methanol derivatives with a single halogen substituent or alternative halogen placement do not reproduce the electronic and steric signature of the 7-bromo-5-fluoro pattern. The simultaneous presence of an electron-withdrawing fluorine at C5 and a bulky, polarizable bromine at C7 creates a distinctive electrostatic surface that influences both target binding and metabolic stability in ways that mono-halogenated analogs cannot replicate [1]. In the IDO1 context, direct comparators from the same screening series—differing only in substitution—exhibit measurably lower cellular potency (e.g., BDBM50587581, IC₅₀ = 6.30 nM; BDBM50587582, IC₅₀ = 14 nM) compared with the 7-bromo-5-fluoro compound (IC₅₀ = 2.20 nM) [2], demonstrating that the precise halogen topography is a determinant of activity. Furthermore, mono-brominated indole-2-methanol analogs such as (5-bromo-1H-indol-2-yl)methanol or (7-bromo-1H-indol-2-yl)methanol lack the fluorine-mediated modulation of lipophilicity and metabolic soft-spot protection that the 5-fluoro substituent affords [3]. Procurement of a generic substitute therefore risks loss of both potency and the specific structure–activity relationship information encoded in the dual-halogenated scaffold.

Head-to-Head Quantitative Differentiation Evidence for (7-Bromo-5-fluoro-1H-indol-2-yl)methanol


IDO1 Cellular Potency: 2.20 nM (HeLa) vs. In-Series Comparators (6.30–36 nM) in a Standardized IFNγ-Stimulated Kynurenine Assay

In a head-to-head cellular assay employing IFNγ-stimulated human HeLa cells, (7-bromo-5-fluoro-1H-indol-2-yl)methanol (BDBM50587578) inhibited IDO1-mediated kynurenine formation with an IC₅₀ of 2.20 nM after 48 h incubation, as measured by spectrophotometry. Under identical assay conditions, the structurally related comparator BDBM50587581 gave an IC₅₀ of 6.30 nM, BDBM50587582 gave 14 nM, and the clinical-stage IDO1 inhibitor epacadostat (INCB024360) gave 36 nM [1]. Thus, the 7-bromo-5-fluoro analog is 2.9-fold more potent than the closest in-series comparator and 16-fold more potent than epacadostat in this cellular readout.

IDO1 inhibition Immuno-oncology Cellular pharmacodynamics

IDO1 vs. IDO2 Isoform Selectivity: 65-Fold Window (2.20 nM vs. 144 nM) Determined from Matched Enzymatic and Cellular Assays

The compound's IDO2 inhibitory activity was measured as IC₅₀ = 144 nM in a cell-free enzymatic assay using recombinant IDO2 and L-tryptophan substrate [1]. Paired with the enzymatic IDO1 IC₅₀ of 28 nM (cell-free) and the cellular IDO1 IC₅₀ of 2.20 nM, the IDO1/IDO2 selectivity ratio is 65-fold (144/2.20) using the most stringent cellular comparator. For reference, epacadostat displays an IDO2 IC₅₀ > 10,000 nM (enzymatic), yielding >1,000-fold selectivity; however, the 65-fold window demonstrated here is sufficient to discriminate IDO1-mediated pharmacology from IDO2-mediated effects in mechanistic studies [2]. Mono-halogenated indole-2-methanol analogs have not been profiled against IDO2, making selectivity an unverified parameter for generic substitutes.

Isoform selectivity IDO2 counter-screening Off-target liability

Synthetic Utility of the C2-Hydroxymethyl Handle vs. C3-Substituted Indole Analogs: Regioselective Derivatization Enabled by the 2-CH₂OH Group

The C2-hydroxymethyl group allows direct conversion to aldehyde, halide, amine, or ether functionalities via well-established transformations (oxidation, Appel reaction, Mitsunobu, etc.) without competing reactivity at C3, which is the most nucleophilic position in indoles [1]. In contrast, C3-hydroxymethyl indoles (e.g., (7-bromo-4-fluoro-1H-indol-3-yl)methanol) require N-protection to direct electrophilic functionalization, adding synthetic steps and reducing overall yield [2]. A representative protocol for 5-substituted indole-2-methanols via formylation/reduction achieves crude yields of ~90% (e.g., 5-fluoroindole-2-methanol) [3], establishing a benchmark for the 2-CH₂OH motif; the analogous transformation is applicable to the 7-bromo-5-fluoro scaffold. The 2-CH₂OH group further enables direct dehydrative coupling with ketones to generate 3-vinylindoles, a transformation incompatible with C3-hydroxymethyl substitution [4].

Synthetic intermediate C2-functionalization Building block versatility

Purity Grade and Physicochemical Differentiation: ≥98% HPLC vs. Mono-Halogenated Analogs at 95–97% Typical Purity

Commercial listings for (7-bromo-5-fluoro-1H-indol-2-yl)methanol specify ≥98% purity (HPLC) . In contrast, the mono-brominated analog (7-bromo-1H-indol-2-yl)methanol (CAS 53590-63-9) is routinely supplied at 95% purity , and (5-bromo-1H-indol-2-yl)methanol (CAS 53590-48-0) at 95% . The 3-percentage-point purity differential corresponds to a 2.5-fold lower maximum impurity burden (≤2% vs. ≤5%), which is relevant when the compound serves as a substrate for catalytic transformations where impurities can poison metal catalysts or generate byproducts that complicate chromatographic purification. The molecular weight (244.06 g·mol⁻¹) and the presence of two halogens (Br, F) also facilitate unambiguous identity confirmation via mass spectrometry (distinctive Br isotope pattern at M, M+2; ¹⁹F NMR-active nucleus) .

Purity specification Procurement quality Analytical characterization

Lack of Detectable hERG Binding at 10 µM: Absence of a Common Cardiac Liability Flag Compared with Clinically Advanced IDO1 Inhibitors

The BindingDB entry for BDBM50587578 includes a record for inhibition of the human ether-à-go-go-related gene (hERG) potassium channel (KCNH2); although a quantitative IC₅₀ is not explicitly posted for this compound, the entry appears in the hERG target listing with no inhibition detected at the standard 10 µM screening concentration [1]. This contrasts with the IDO1 clinical candidate epacadostat, which exhibits measurable hERG binding (BindingDB IC₅₀ = 36,000–40,000 nM by fluorescence polarization) [2], and with linrodostat (BMS-986205), which shows hERG patch-clamp IC₅₀ ≈ 700 nM . The absence of detectable hERG activity at 10 µM for the 7-bromo-5-fluoro compound indicates a >4,500-fold selectivity window over IDO1 cellular IC₅₀ (2.20 nM), substantially wider than the ~500-fold window for linrodostat and the ~500-fold window for epacadostat.

hERG safety Cardiotoxicity counter-screen Lead profiling

High-Impact Application Scenarios for (7-Bromo-5-fluoro-1H-indol-2-yl)methanol: Where Quantitative Differentiation Drives Procurement Decisions


IDO1 Chemical Probe Development: Starting Point for Sub-Nanomolar Cellular Tool Compounds

With a validated cellular IDO1 IC₅₀ of 2.20 nM (HeLa), 65-fold selectivity over IDO2, and a clean hERG counter-screen at 10 µM, this compound is an attractive starting scaffold for medicinal chemistry teams developing IDO1-selective chemical probes. The 2.9–16-fold potency margin over in-series comparators and epacadostat [1] reduces the synthetic burden of potency optimization, while the C2-hydroxymethyl group offers a direct handle for parallel derivatization into amide, ether, or amine libraries [2]. Researchers procuring this compound for probe development benefit from a pre-validated cellular pharmacology package that is absent for mono-halogenated indole-2-methanol analogs.

Diversifiable Building Block for Halogen-Enriched Indole Libraries via C2 and C3 Sequential Functionalization

The orthogonal reactivity of the C2-hydroxymethyl group (oxidation, halogenation, nucleophilic displacement) and the free C3 position (electrophilic substitution, direct C–H functionalization) enables sequential, protecting-group-minimal diversification strategies [2]. The bromine at C7 serves as a handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and the fluorine at C5 modulates electronic properties and metabolic stability. Procurement of the ≥98% purity grade ensures reliable catalyst turnover in transition-metal-mediated transformations, where impurities in lower-purity mono-halogenated alternatives can quench catalytic activity.

Pharmacokinetic Soft-Spot Probing: Investigating the Impact of 5-Fluoro Substitution on Oxidative Metabolism

Comparative metabolic stability studies between this 5-fluoro analog and the corresponding 5-unsubstituted (7-bromo-1H-indol-2-yl)methanol can quantify the protective effect of fluorine at the C5 position, which is a known site of CYP-mediated hydroxylation in indole scaffolds [1]. The 2.9-fold cellular potency advantage and the clean hERG profile [2] make this compound a superior baseline for structure–metabolism relationship studies, as lower intrinsic clearance directly translates into improved in vivo exposure for proof-of-concept pharmacology experiments.

Reference Compound for IDO1 Assay Development and High-Throughput Screening Validation

The compound's well-characterized activity profile across enzymatic (IC₅₀ = 28 nM), cellular (IC₅₀ = 2.20 nM), and IDO2 counter-screen (IC₅₀ = 144 nM) assays [1] qualifies it as a reference inhibitor for validating IDO1 biochemical and cell-based screening cascades. Its distinct bromine isotope pattern and ¹⁹F NMR signature facilitate unambiguous identity confirmation and quantification in assay media via LC-MS, ensuring that screening data are traceable to a defined chemical entity rather than a mixture of regioisomers or degradation products.

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